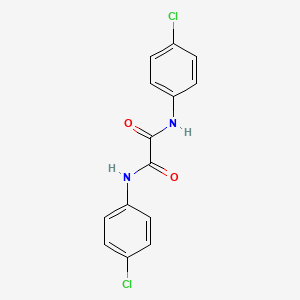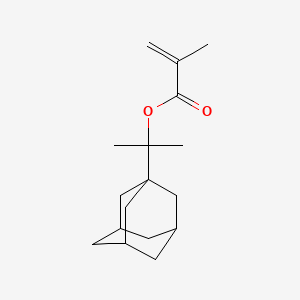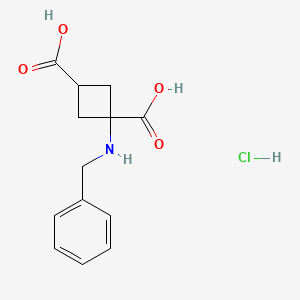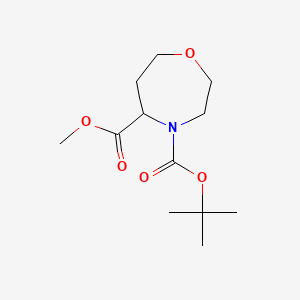
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.30 g/mol . This compound belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. It is primarily used in laboratory research and development .
Méthodes De Préparation
The synthesis of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate involves several steps. One common method includes the reaction of tert-butyl and methyl esters with appropriate oxazepane precursors under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
O4-Tert-butyl O5-methyl 1,4-oxazepane-4,5-dicarboxylate can be compared with other similar compounds, such as:
O4-tert-butyl O2-ethyl 1,4-oxazepane-2,4-dicarboxylate: This compound has a similar structure but differs in the substitution pattern on the oxazepane ring.
O4-tert-butyl O3-methyl (3R)-1,4-oxazepane-3,4-dicarboxylate: Another similar compound with different substituents on the oxazepane ring.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties.
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
4-O-tert-butyl 5-O-methyl 1,4-oxazepane-4,5-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-8-17-7-5-9(13)10(14)16-4/h9H,5-8H2,1-4H3 |
Clé InChI |
LKPQVLNSSBFIDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCCC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)

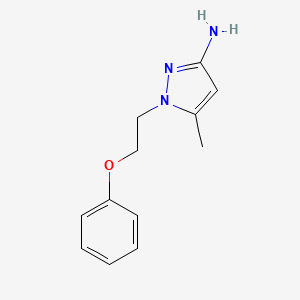
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
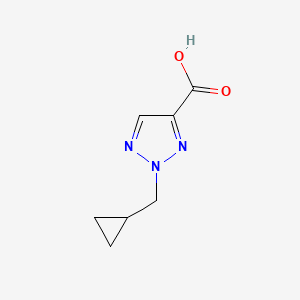
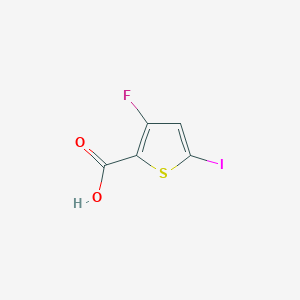
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)

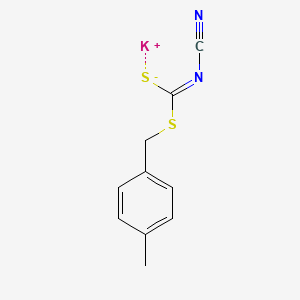
![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
